molecular formula C18H16N4O3 B7185934 N-[3-(dimethylcarbamoyl)phenyl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide

N-[3-(dimethylcarbamoyl)phenyl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide

Cat. No.: B7185934
M. Wt: 336.3 g/mol
InChI Key: JCFUNJUGGQLNIA-UHFFFAOYSA-N
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Description

N-[3-(dimethylcarbamoyl)phenyl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of functional groups, including a dimethylcarbamoyl group, a pyridinyl group, and an oxazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylcarbamoyl)phenyl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the pyridinyl group and the dimethylcarbamoyl phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity. Safety precautions are crucial due to the potential toxicity and reactivity of some intermediates and reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylcarbamoyl)phenyl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[3-(dimethylcarbamoyl)phenyl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylcarbamoyl)phenyl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Similar in structure due to the presence of a heterocyclic ring, thiazoles also exhibit diverse biological activities.

    Indoles: Another class of heterocyclic compounds with significant biological and pharmacological properties.

    Pyrrolidines: Known for their versatility in drug discovery and various biological activities.

Uniqueness

N-[3-(dimethylcarbamoyl)phenyl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

N-[3-(dimethylcarbamoyl)phenyl]-3-pyridin-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-22(2)18(24)12-6-5-7-13(10-12)20-17(23)16-11-15(21-25-16)14-8-3-4-9-19-14/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFUNJUGGQLNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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